molecular formula NaBr<br>BrNa B107317 Sodium bromide CAS No. 7647-15-6

Sodium bromide

Cat. No. B107317
CAS RN: 7647-15-6
M. Wt: 102.89 g/mol
InChI Key: JHJLBTNAGRQEKS-UHFFFAOYSA-M
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Patent
US06545163B1

Procedure details

Step B of example 3 was repeated with the following exceptions: NaH (about 6.4 g), cyclohexane (about 75.6 g), 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (about 41.2 g), and isopropanol (228 g) were employed. The cyclohexane solution of 2-chloro-3-bromomethylthiophene was then added to the reactor containing the imidazoyl mixture and the contents stirred at reflux for 4 hours, yielding a solution of crude tioconazole and solid sodium bromide. Processing continued in accordance with example 3. The crude reaction yield is ca. 25.3% based on 2-chloro-3-methylthiophene.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
imidazoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
228 g
Type
solvent
Reaction Step Five
Quantity
75.6 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH:11]([OH:18])[CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.[Cl:19][C:20]1[S:21][CH:22]=[CH:23][C:24]=1[CH2:25][Br:26]>C1CCCCC1.C(O)(C)C>[CH:7]1[C:8]([Cl:10])=[CH:9][C:4]([Cl:3])=[C:5]([CH:11]([O:18][CH2:25][C:24]2[CH:23]=[CH:22][S:21][C:20]=2[Cl:19])[CH2:12][N:13]2[CH:14]=[N:15][CH:16]=[CH:17]2)[CH:6]=1.[Br-:26].[Na+:2] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
41.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
Step Three
Name
imidazoyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC=CC1CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
228 g
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
75.6 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC=3C=CSC3Cl
Name
Type
product
Smiles
[Br-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06545163B1

Procedure details

Step B of example 3 was repeated with the following exceptions: NaH (about 6.4 g), cyclohexane (about 75.6 g), 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (about 41.2 g), and isopropanol (228 g) were employed. The cyclohexane solution of 2-chloro-3-bromomethylthiophene was then added to the reactor containing the imidazoyl mixture and the contents stirred at reflux for 4 hours, yielding a solution of crude tioconazole and solid sodium bromide. Processing continued in accordance with example 3. The crude reaction yield is ca. 25.3% based on 2-chloro-3-methylthiophene.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
imidazoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
228 g
Type
solvent
Reaction Step Five
Quantity
75.6 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH:11]([OH:18])[CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.[Cl:19][C:20]1[S:21][CH:22]=[CH:23][C:24]=1[CH2:25][Br:26]>C1CCCCC1.C(O)(C)C>[CH:7]1[C:8]([Cl:10])=[CH:9][C:4]([Cl:3])=[C:5]([CH:11]([O:18][CH2:25][C:24]2[CH:23]=[CH:22][S:21][C:20]=2[Cl:19])[CH2:12][N:13]2[CH:14]=[N:15][CH:16]=[CH:17]2)[CH:6]=1.[Br-:26].[Na+:2] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
41.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
Step Three
Name
imidazoyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC=CC1CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
228 g
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
75.6 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC=3C=CSC3Cl
Name
Type
product
Smiles
[Br-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.